

2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde

Cat. No.: B1405420

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde**

Introduction

2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde is a bifunctional organic compound of significant interest in synthetic chemistry. As a substituted cyclohexene, it possesses a unique electronic and steric environment, making it a valuable intermediate for the synthesis of more complex molecular architectures. Its structure, featuring a reactive aldehyde group, a halogenated double bond, and a gem-dimethyl group, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a building block in pharmaceutical development. For instance, it is noted as a useful research chemical and an intermediate related to the API Venetoclax^[1].

Molecular Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental characteristics is paramount for its effective use in a research and development setting.

Nomenclature and Chemical Identifiers

- Systematic IUPAC Name: 2-chloro-4,4-dimethylcyclohex-1-ene-1-carbaldehyde
- Common Synonyms: 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde^{[2][3][4]}

- CAS Number: 1228943-80-3[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₉H₁₃ClO[\[1\]](#)[\[3\]](#)
- Molecular Weight: 172.65 g/mol [\[2\]](#)[\[3\]](#)

Structural Representation

The molecule features a six-membered ring containing a double bond (cyclohexene). A chlorine atom and a formyl (aldehyde) group are attached to the carbons of the double bond. At the C4 position, two methyl groups are present.

The image you are requesting does not exist or is no longer available.

imgur.com

Physicochemical Data Summary

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. The data below, derived from predictive models and supplier information, provides a baseline for laboratory use.

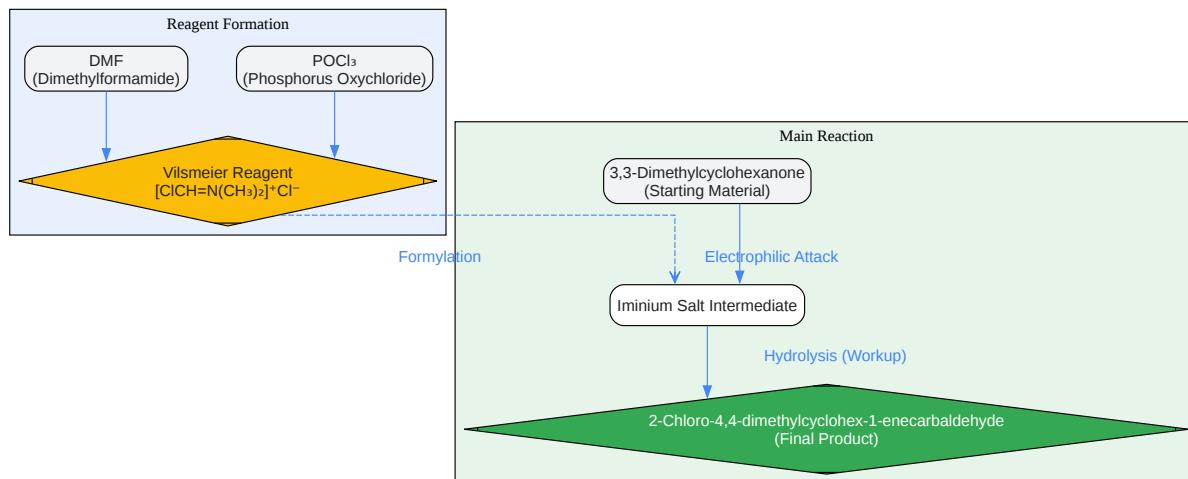
Property	Value	Source
Physical Form	Solid	[2]
Boiling Point (Predicted)	224.0 ± 40.0 °C	[5]
Density (Predicted)	1.07 ± 0.1 g/cm ³	[5]
Vapour Pressure (Predicted)	0.1 ± 0.4 mmHg at 25°C	
Solubility (Predicted)	Very slightly soluble (0.57 g/L) at 25°C	
LogP (Predicted)	2.888	[3] [5]
Purity	Typically ≥95%	[2] [3]

Synthesis and Mechanistic Insight

The primary route to **2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde** is the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich substrates.

The Vilsmeier-Haack Reaction: Principle and Application

The Vilsmeier-Haack reaction accomplishes the formylation of a substrate that can act as a nucleophile, such as an electron-rich alkene^{[6][7]}. In this specific synthesis, the enol or enolate form of 3,3-dimethylcyclohexanone serves as the nucleophile. The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack and subsequent workup.


Causality in Reagent Selection:

- N,N-Dimethylformamide (DMF): Serves as the source of the formyl group and as the solvent.
- Phosphorus Oxychloride (POCl₃): This is a crucial activating agent. It reacts with the oxygen of DMF's carbonyl group, transforming the relatively unreactive amide into a highly electrophilic chloroiminium ion, the Vilsmeier reagent ((Chloromethylene)dimethyliminium Chloride)^{[6][8][9]}. This reagent is a weak electrophile, making it selective for electron-rich systems^{[6][9]}.

The reaction mechanism involves the nucleophilic attack of the ketone's enol form onto the Vilsmeier reagent. This is followed by elimination and hydrolysis during aqueous workup to yield the final α,β -unsaturated aldehyde.

Synthetic Workflow Diagram

The following diagram illustrates the transformation of the starting ketone into the target compound.

[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack synthesis pathway.

Experimental Protocol: Laboratory Scale Synthesis

This generalized protocol is based on standard Vilsmeier-Haack procedures[6].

- Reagent Preparation (Formation of Vilsmeier Reagent):
 - To a flask containing N,N-Dimethylformamide (DMF) as the solvent, slowly add phosphorus oxychloride (POCl_3) dropwise at 0°C under an inert atmosphere (e.g.,

nitrogen).

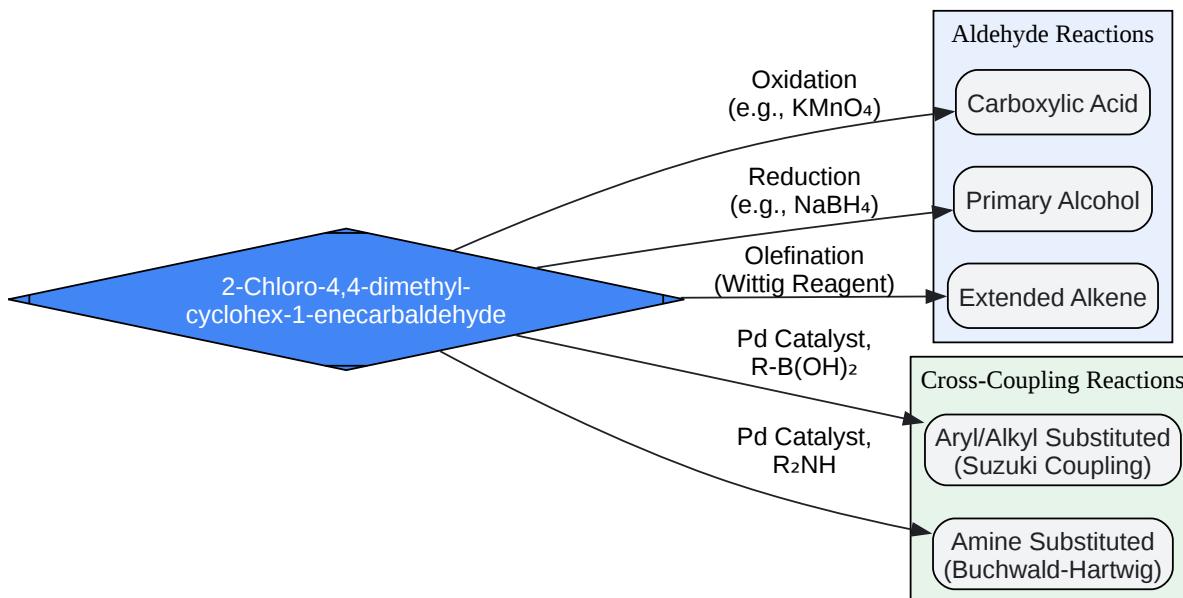
- Causality: This exothermic reaction must be cooled to prevent degradation of the reagent and control the reaction rate. The inert atmosphere prevents side reactions with atmospheric moisture.
- Formylation:
 - To the pre-formed Vilsmeier reagent, add 3,3-dimethylcyclohexanone dropwise, maintaining the temperature at 0°C.
 - Allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 6.5 hours) to ensure complete conversion[6].
- Workup and Hydrolysis:
 - Cool the reaction mixture back to 0°C.
 - Carefully quench the reaction by adding a cold aqueous solution of a base, such as sodium acetate or sodium hydroxide, to hydrolyze the iminium intermediate and neutralize the acidic medium[6].
 - Causality: The addition of a basic aqueous solution is critical for converting the iminium salt intermediate into the final aldehyde product[8][10].
- Extraction and Purification:
 - Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
 - Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
 - Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
 - Filter and concentrate the solvent under reduced pressure.
 - Purify the crude residue using silica gel column chromatography to obtain the pure product.

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following data are predicted based on the known structure of the molecule and general principles of spectroscopy.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Technique	Feature	Expected Chemical Shift / Frequency / m/z
¹ H NMR	Aldehyde Proton (-CHO)	δ 9.8 - 10.2 ppm (singlet)
Methylene Protons (-CH ₂ -)	δ 1.5 - 2.8 ppm (multiplets)	
Methyl Protons (-C(CH ₃) ₂)	δ ~1.0 ppm (singlet)	
¹³ C NMR	Carbonyl Carbon (C=O)	δ 188 - 195 ppm
Vinylic Carbon (-C-Cl)	δ 140 - 145 ppm	
Vinylic Carbon (-C-CHO)	δ 135 - 140 ppm	
Quaternary Carbon (-C(CH ₃) ₂)	δ 30 - 40 ppm	
Methyl Carbons (-CH ₃)	δ 25 - 30 ppm	
IR Spectroscopy	C=O Stretch (Aldehyde)	1680 - 1700 cm ⁻¹ (strong)
C=C Stretch (Alkene)	1620 - 1650 cm ⁻¹ (medium)	
C-H Stretch (sp ³)	2850 - 3000 cm ⁻¹	
C-Cl Stretch	600 - 800 cm ⁻¹	
Mass Spectrometry	Molecular Ion (M ⁺)	m/z ≈ 172 (with ³⁵ Cl) and 174 (with ³⁷ Cl) in ~3:1 ratio

Chemical Reactivity and Synthetic Utility


The molecule's reactivity is dominated by its three key functional groups: the aldehyde, the vinylic chloride, and the carbon-carbon double bond. This polyfunctionality makes it a versatile synthetic intermediate.

Reactivity at Key Sites

- The Aldehyde Group: This group is a primary site for nucleophilic addition. It can be:
 - Oxidized to a carboxylic acid.
 - Reduced to a primary alcohol.
 - Undergo Wittig olefination to extend the carbon chain.
 - React with Grignard or organolithium reagents to form secondary alcohols.
- The Vinylic Chloride and C=C Double Bond: The electron-withdrawing nature of the adjacent aldehyde group deactivates the double bond towards typical electrophilic addition. However, the vinylic chloride opens the door to modern cross-coupling reactions.
 - Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a new C-C bond, replacing the chlorine atom.
 - Heck Coupling: Palladium-catalyzed reaction with alkenes.
 - Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds.

Synthetic Derivatization Workflow

The compound serves as a scaffold for building molecular complexity, which is particularly valuable in medicinal chemistry and drug discovery.

[Click to download full resolution via product page](#)

Caption: Potential synthetic transformations of the title compound.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards. The information is derived from supplier Safety Data Sheets (SDS).

Hazard Identification

The compound is classified with the following hazard statements:

- H302: Harmful if swallowed.[2]
- H315: Causes skin irritation.[2]

- H319: Causes serious eye irritation.[\[2\]](#)
- H335: May cause respiratory irritation.[\[2\]](#)

The GHS pictogram associated with these hazards is the exclamation mark (GHS07)[\[2\]](#).

Recommended Handling and Storage

- Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, protective clothing, and safety glasses with side-shields. Use a respirator if dust or vapors are generated[\[15\]](#)[\[16\]](#).
- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood[\[15\]](#).
- Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, storage in a freezer (-20°C) under an inert atmosphere like nitrogen is recommended[\[2\]](#)[\[3\]](#).

First Aid Measures

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician[\[15\]](#)[\[16\]](#).
- Skin Contact: Wash off with soap and plenty of water. Consult a physician[\[15\]](#)[\[16\]](#).
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[\[15\]](#)[\[16\]](#).
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[\[15\]](#)[\[16\]](#).

Conclusion

2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde is a highly functionalized and synthetically versatile building block. Its preparation via the Vilsmeier-Haack reaction is efficient, and its multiple reactive sites—aldehyde and vinylic chloride—allow for a diverse range of subsequent chemical transformations. These characteristics make it a valuable

intermediate for researchers, particularly those in drug development, enabling the construction of complex and novel molecular frameworks.

References

- LookChem. (n.d.). **2-chloro-4,4-diMethylcyclohex-1-enecarbaldehyde.**
- PubChem. (n.d.). 2-Chloro-4,4-dimethylcyclohexane-1-carbaldehyde.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- J&K Scientific LLC. (2023). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Pharmaffiliates. (n.d.). 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | CAS No : 1228943-80-3.
- Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. *C. R. Chimie*, 10.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.
- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
- ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube.
- The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. clearsynth.com [clearsynth.com]
- 2. 2-Chloro-4,4-dimethylcyclohex-1-enecarboxaldehyde | 1228943-80-3 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. lookchem.com [lookchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. ncert.nic.in [ncert.nic.in]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. capotchem.cn [capotchem.cn]
- 16. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1405420#2-chloro-4-4-dimethylcyclohex-1-enecarbaldehyde-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com